molecular formula C17H18N2O3 B14613164 Ethyl anilino(benzamido)acetate CAS No. 60676-50-8

Ethyl anilino(benzamido)acetate

Cat. No.: B14613164
CAS No.: 60676-50-8
M. Wt: 298.34 g/mol
InChI Key: SIBQPGVLHSTJKI-UHFFFAOYSA-N
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Description

Ethyl anilino(benzamido)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavorings. This compound is characterized by the presence of an ethyl group, an anilino group, and a benzamido group attached to an acetate backbone. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl anilino(benzamido)acetate typically involves the reaction of ethyl acetate with aniline and benzoyl chloride. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Ethyl acetate+Aniline+Benzoyl chlorideEthyl anilino(benzamido)acetate+HCl\text{Ethyl acetate} + \text{Aniline} + \text{Benzoyl chloride} \rightarrow \text{this compound} + \text{HCl} Ethyl acetate+Aniline+Benzoyl chloride→Ethyl anilino(benzamido)acetate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl anilino(benzamido)acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding amine.

    Substitution: The anilino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Substitution: Nucleophiles such as halides, in the presence of a suitable solvent.

Major Products Formed

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Amine.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl anilino(benzamido)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl anilino(benzamido)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl anilino(benzamido)acetate can be compared with other similar compounds, such as:

    Ethyl acetate: A simple ester used as a solvent.

    Benzamide: A compound with a benzamido group, used in various pharmaceutical applications.

    Aniline: An aromatic amine used in the production of dyes and other chemicals.

Uniqueness

What sets this compound apart is its combination of functional groups, which imparts unique chemical and biological properties

Conclusion

This compound is a versatile compound with significant potential in scientific research and industry. Its unique combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

60676-50-8

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

ethyl 2-anilino-2-benzamidoacetate

InChI

InChI=1S/C17H18N2O3/c1-2-22-17(21)15(18-14-11-7-4-8-12-14)19-16(20)13-9-5-3-6-10-13/h3-12,15,18H,2H2,1H3,(H,19,20)

InChI Key

SIBQPGVLHSTJKI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(NC1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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